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Compound of Interest

Compound Name:
5-Amino-4,5-dihydro-3H-pyrazol-

3-one

CAS No.: 141735-80-0

Cat. No.: B12928250

Get Quote

5-Amino-4,5-dihydro-3H-pyrazol-3-one (C₃H₅N₃O, Molar Mass: 99.09 g/mol ) is a

heterocyclic compound of interest in synthetic chemistry. As a bifunctional molecule, it

possesses reactive sites that make it a versatile precursor for the synthesis of more complex

molecules, including various dyes and compounds with potential biological activity.[1][2] The

structural confirmation of such a molecule is paramount and relies on a synergistic application

of modern spectroscopic techniques.

Due to its potential for tautomerism, the structural analysis of 5-Amino-4,5-dihydro-3H-
pyrazol-3-one is not trivial. The molecule can exist in several forms, including the specified

keto-amino form, as well as enol-imino and other tautomers. This guide focuses on the spectral

characteristics anticipated for the primary keto-amino tautomer, providing a predictive

framework for its identification and characterization.

This document serves as a technical guide for researchers and drug development

professionals, offering a detailed exploration of the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data
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is synthesized from fundamental principles of spectroscopy and substantiated by published

data from structurally analogous compounds.

Key Tautomeric Forms

5-Amino-4,5-dihydro-3H-pyrazol-3-one
(Keto-Amino)

5-Amino-1H-pyrazol-3-ol
(Enol-Amino)

[H⁺ shift]

5-Imino-pyrazolidin-3-one
(Keto-Imino)[H⁺ shift]

Click to download full resolution via product page

Caption: Potential tautomers of C₃H₅N₃O.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR (¹H NMR) is a primary tool for elucidating the carbon-hydrogen framework of a

molecule. For 5-Amino-4,5-dihydro-3H-pyrazol-3-one, the ¹H NMR spectrum is predicted to

show distinct signals corresponding to the protons of the methylene (CH₂), methine (CH),

primary amine (NH₂), and amide/lactam (NH) groups.

Predicted Signal Analysis:

Amide/Lactam NH (N1-H): A broad singlet is expected, typically in the downfield region (δ

8.0-10.0 ppm). Its exchangeability with D₂O would confirm the assignment.

Amine NH₂ (C5-NH₂): Another broad singlet, typically more upfield than the amide proton (δ

5.0-7.0 ppm), which would also exchange with D₂O.

Methine CH (C5-H): This proton, being adjacent to a stereocenter and coupled to the two

methylene protons at C4, is expected to appear as a triplet or a more complex multiplet (dd)

around δ 4.5-5.5 ppm.
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Methylene CH₂ (C4-H₂): The two protons on C4 are diastereotopic due to the adjacent chiral

center at C5. Therefore, they are chemically non-equivalent and should appear as two

separate signals. Each signal would be a doublet of doublets (dd), resulting from geminal

coupling to each other and vicinal coupling to the C5-H proton. These signals are predicted

in the δ 2.5-3.5 ppm range.

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment

Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

N1-H 8.0 - 10.0 br s -

C5-NH₂ 5.0 - 7.0 br s -

C5-H 4.5 - 5.5 dd (or t) J = 6-8 Hz

C4-Hₐ 2.5 - 3.5 dd

²J (geminal) = 12-16

Hz, ³J (vicinal) = 6-8

Hz

C4-Hₑ 2.5 - 3.5 dd

²J (geminal) = 12-16

Hz, ³J (vicinal) = 6-8

Hz

(Solvent: DMSO-d₆)

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it

in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for

observing the exchangeable NH and NH₂ protons, which might be broadened or absent in

other solvents like CDCl₃.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16

ppm.

Confirmation of Exchangeable Protons: Add one drop of deuterium oxide (D₂O) to the NMR

tube, shake gently, and re-acquire the spectrum. The signals corresponding to N1-H and C5-

NH₂ should diminish or disappear, confirming their assignment.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. For 5-
Amino-4,5-dihydro-3H-pyrazol-3-one, three distinct carbon signals are expected,

corresponding to the carbonyl, methine, and methylene carbons.

Predicted Signal Analysis:

Carbonyl Carbon (C3): The C=O group of the lactam is expected to be the most downfield

signal, typically appearing in the δ 170-180 ppm range.

Methine Carbon (C5): The C5 carbon, bonded to the amino group and a nitrogen atom, is

predicted to resonate around δ 75-85 ppm.

Methylene Carbon (C4): The aliphatic CH₂ carbon at the C4 position is expected to appear

most upfield, in the δ 35-45 ppm range. This prediction is consistent with data from similarly

structured 4,5-dihydro-1H-pyrazole derivatives.[3][4][5]

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C3 (C=O) 170 - 180

C5 (CH-NH₂) 75 - 85

C4 (CH₂) 35 - 45

(Solvent: DMSO-d₆)

Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding

¹³C frequency (~100 MHz).

Data Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds)

are typically required due to the lower natural abundance and longer relaxation times of

the ¹³C nucleus.

To aid in assignment, a Distortionless Enhancement by Polarization Transfer (DEPT-135)

experiment can be performed, which would show the CH₂ signal as a negative peak and

the CH signal as a positive peak, while the quaternary C=O carbon would be absent.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of 5-Amino-4,5-dihydro-3H-pyrazol-3-
one is expected to be rich with information, confirming the presence of N-H, C=O, and C-N

bonds.

Predicted Absorption Analysis:

N-H Stretching: Multiple sharp peaks are expected in the 3200-3400 cm⁻¹ region. These

correspond to the symmetric and asymmetric stretches of the primary amine (NH₂) and the

stretching of the lactam N-H. Similar N-H vibrations are observed in related pyrazole

structures.[6]

C-H Stretching: A peak just below 3000 cm⁻¹ is anticipated for the sp³ C-H bonds of the CH

and CH₂ groups.

C=O Stretching: A strong, sharp absorption band corresponding to the lactam carbonyl group

is predicted in the range of 1670-1700 cm⁻¹. This is a characteristic absorption for five-

membered ring lactams.
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N-H Bending: A bending vibration (scissoring) for the NH₂ group is expected around 1600-

1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies
Functional Group Vibration Type

Predicted
Frequency (cm⁻¹)

Intensity

Amine & Amide (N-H) Stretch 3200 - 3400 Medium-Strong

Methylene (C-H) Stretch 2850 - 2960 Medium

Amide (C=O) Stretch 1670 - 1700 Strong

Amine (N-H) Bend 1600 - 1650 Medium

C-N Stretch 1250 - 1350 Medium

Experimental Protocol: IR Spectroscopy
Sample Preparation: If the sample is a solid, Attenuated Total Reflectance (ATR) is the most

straightforward method. Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place the sample on the crystal, apply pressure using the anvil, and record the sample

spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering clues to its structure.
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Predicted Fragmentation Analysis: The molecular formula C₃H₅N₃O corresponds to a molecular

weight of 99.043 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak

([M+H]⁺ in positive ion mode) would be observed at m/z 100.0505.

The fragmentation pattern would likely involve initial losses of small, stable molecules:

Loss of NH₃: Fragmentation of the amino group could lead to a peak at m/z 82.

Loss of CO: Cleavage of the carbonyl group from the ring could produce a fragment at m/z

71.

Loss of HNCO: A common fragmentation pathway for cyclic amides, leading to a peak at m/z

56.

Table 4: Predicted Mass Spectrometry Data (ESI+)
m/z Assignment

100.0505 [M+H]⁺

83.0454 [M+H - NH₃]⁺

72.0451 [M+H - CO]⁺

57.0345 [M+H - HNCO]⁺

Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with

a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Acquire spectra in positive ion mode.
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Set the mass range to scan from m/z 50 to 500.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Dissolve in
DMSO-d6 / MeOH

1H & 13C NMR FTIR (ATR) ESI-MS

Assign Signals
(Shifts, Couplings)

Identify Functional
Groups

Confirm Mass &
Fragmentation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structural Elucidation.

Conclusion
The comprehensive analysis of 5-Amino-4,5-dihydro-3H-pyrazol-3-one requires a multi-

spectroscopic approach. While published data for this specific parent compound is scarce, a

robust and reliable structural confirmation can be achieved by combining the predictive power

of ¹H NMR for the proton environment, ¹³C NMR for the carbon backbone, IR spectroscopy for

functional group identification, and mass spectrometry for molecular weight and fragmentation

analysis. The data and protocols presented in this guide provide a solid, scientifically-grounded

framework for researchers to successfully identify and characterize this versatile heterocyclic

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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